molecular formula C12H12F3N3O4 B1487330 Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate CAS No. 2204961-97-5

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate

Cat. No. B1487330
M. Wt: 319.24 g/mol
InChI Key: CVCYOQLEAPVBCJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate is a nitrogen-containing heterocyclic compound . These types of compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazole compounds, including Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as [1,2,4]triazolo [4,3- a ]quinoxaline derivatives, involve aromatic nucleophilic substitution . This process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Future Directions

The future directions for research on Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate and similar compounds could involve further exploration of their antimicrobial properties . There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and nitrogen-containing heterocycles are a promising area of research .

properties

IUPAC Name

ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.C2HF3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYOQLEAPVBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 2
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 3
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 4
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 5
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Reactant of Route 6
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate

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